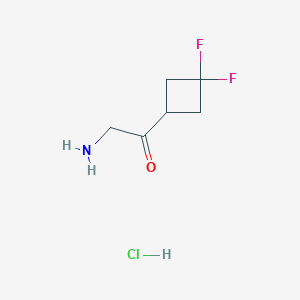

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The thermodynamic computations showed that the most stable form is trans - 6a, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .Chemical Reactions Analysis

The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Physical And Chemical Properties Analysis

The empirical formula of a similar compound, 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is C10H11NO2 and its molecular weight is 177.20 .Applications De Recherche Scientifique

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has been used in a wide range of scientific research applications, including the study of enzyme mechanisms, the synthesis of polymers, and the study of drug structure-activity relationships. It has also been used to study the effects of different drugs on various biological systems, such as the nervous system, the cardiovascular system, and the immune system. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as pyrimidines and quinazolines.

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which include 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds have been found to interact with their targets in a way that results in a broad spectrum of biological activities .

Biochemical Pathways

Thiq-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and widely available chemical. In addition, it is relatively easy to synthesize, with the reaction typically requiring only a few hours to complete. The major limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Orientations Futures

Future research on 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid could focus on better understanding its mechanism of action and its biochemical and physiological effects. In addition, further research could focus on the development of more efficient and cost-effective synthesis methods. Other potential future directions include exploring the potential use of this compound as a drug candidate and exploring its potential applications in the synthesis of other compounds.

Méthodes De Synthèse

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be synthesized from the reaction of 2-chloro-3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (2-Cl-3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) with sodium hydroxide. This reaction produces this compound and sodium chloride. The reaction is typically performed at a temperature of 100-120°C for a period of 2-4 hours. The reaction can be monitored by thin layer chromatography (TLC).

Safety and Hazards

Analyse Biochimique

Cellular Effects

Tetrahydroisoquinolines have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroisoquinoline", "acetic anhydride", "sodium acetate", "sulfuric acid", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "ethyl acetate", "water" ], "Reaction": [ "2,3-dihydroisoquinoline is reacted with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 3-acetoxy-1,2,3,4-tetrahydroisoquinoline.", "The resulting compound is then oxidized with potassium permanganate in the presence of sodium hydroxide to form 3-oxo-1,2,3,4-tetrahydroisoquinoline.", "The product is then hydrolyzed with hydrochloric acid to form 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.", "The final compound is isolated by extraction with ethyl acetate and washing with water." ] } | |

Numéro CAS |

933726-65-9 |

Formule moléculaire |

C10H9NO3 |

Poids moléculaire |

191.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.